molecular formula C13H14N2O2S B1298032 N-(4-amino-2-methylphenyl)benzenesulfonamide CAS No. 86785-35-5

N-(4-amino-2-methylphenyl)benzenesulfonamide

Cat. No.: B1298032
CAS No.: 86785-35-5
M. Wt: 262.33 g/mol
InChI Key: RJXYGFICBJIBPX-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-amino-2-methylphenyl group. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-9-11(14)7-8-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXYGFICBJIBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354411
Record name Benzenesulfonamide, N-(4-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86785-35-5
Record name Benzenesulfonamide, N-(4-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2-methylbenzenesulfonyl chloride with aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified by recrystallization from ethanol or another suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(4-amino-2-methylphenyl)benzenesulfonamide is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, linked to a benzenesulfonamide moiety. This unique structure enhances its biological activity, especially in targeting specific enzymes such as carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. The inhibition of CA IX is significant in cancer treatment as it promotes apoptosis in cancer cell lines, indicating potential for therapeutic applications against various cancers .

Biological Activities

  • Anticancer Properties :
    • This compound has shown selective inhibition of CA IX compared to other isoforms, minimizing side effects associated with broader enzyme inhibition seen with other compounds. Studies indicate that this compound can induce apoptosis in various cancer cell lines, particularly MDA-MB-231 cells .
  • Antibacterial and Antifungal Activities :
    • The compound exhibits antibacterial properties by interfering with bacterial growth through the inhibition of carbonic anhydrases present in bacteria. Its effectiveness against various pathogens has been documented, showcasing its potential utility in treating infections .
  • Anti-inflammatory Effects :
    • Recent studies have highlighted its anti-inflammatory properties alongside antimicrobial activities. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their anti-inflammatory effects in vivo, demonstrating significant efficacy against induced edema models .

Case Studies and Research Findings

Study Focus Findings
Dabbagh et al. (2014)Antitumor ActivityA series of diazobenzenesulfonamides were synthesized; however, they showed no activity against mouse lymphoid leukemia despite high binding affinity towards carbonic anhydrases .
Recent Synthesis StudiesEnzyme InhibitionNew derivatives demonstrated excellent enzyme inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, showing remarkable selectivity for CA IX over CA II .
Biological Activity Evaluation (2019)Anti-inflammatory and Antimicrobial EffectsSeveral new derivatives showed significant anti-inflammatory activity and varying degrees of antimicrobial potency against pathogens like E. coli and S. aureus .

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation, leading to cell death. The compound also interacts with other molecular targets, including bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Antifungal Activity

  • N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3): Exhibits moderate antifungal activity against Candida spp., attributed to the sulfamoylbenzyl and biphenyl groups, which enhance hydrophobic interactions with fungal targets. Synthesis involves coupling 4-(aminomethyl)benzenesulfonamide with aroyl chlorides .
  • N-(4-amino-2-methylphenyl)benzenesulfonamide: The amino and methyl groups may reduce antifungal efficacy compared to bulkier substituents (e.g., biphenyl), as steric and electronic factors critically influence binding to fungal enzymes.

Anti-inflammatory and Analgesic Activity

  • Compounds A and C (unnamed benzenesulfonamides) : Demonstrate anti-inflammatory and analgesic effects comparable to diclofenac and indomethacin. Docking studies suggest inhibitory mechanisms via cyclooxygenase (COX) enzyme interactions .
  • This compound: The 4-amino group could enhance hydrogen bonding with COX active sites, but the absence of electron-withdrawing groups (e.g., nitro) may limit potency compared to Compound A .

Anticancer Activity

  • 3-(Indoline-1-carbonyl)-N-substituted benzenesulfonamides : Show potent activity against A549, HeLa, MCF-7, and Du-145 cell lines (IC50: 1.98–9.12 µM). The indoline moiety improves membrane permeability and target engagement .
  • This compound: The methyl group may enhance lipophilicity, but the lack of a bulky carbonyl group (e.g., indoline) likely reduces cytotoxicity compared to these analogs .

Antibacterial Activity

  • N-(thiazol-2-yl)benzenesulfonamides (e.g., 5a–5e) : Exhibit emergent antibacterial activity, with structural optimization of the thiazole ring improving cell penetration and target binding .
  • This compound: The amino group may improve solubility, but the absence of heterocyclic moieties (e.g., thiazole) could limit bacterial membrane disruption efficacy .

Acetylcholinesterase Reactivation

  • Halogen substituents enhance electrophilic interactions with the enzyme .
  • This compound: The methyl group may sterically hinder binding, while the amino group’s basicity could interfere with reactivation mechanisms compared to halogenated analogs .

Structure-Activity Relationships (SAR)

Substituent Type Impact on Activity Example Compounds
Amino groups Enhance hydrogen bonding with targets; may improve solubility. This compound
Halogens (Cl, F) Increase electrophilicity and enzyme binding; improve acetylcholinesterase activity N-(2-chlorophenyl)benzenesulfonamide
Bulkier groups (indoline, thiazole) Enhance membrane permeability and target affinity. 3-(Indoline-1-carbonyl) derivatives
Nitro groups Improve electron-deficient character; boost HIV integrase inhibition. Styrylquinoline derivatives

Biological Activity

N-(4-amino-2-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly its potential as an anticancer and antibacterial agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its specific interactions with biological targets, making it a subject of interest in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in various tumors. The inhibition of CA IX disrupts the pH regulation within cancer cells, leading to apoptosis (programmed cell death) and potentially enhancing the effectiveness of other anticancer therapies.

Additionally, the compound exhibits antibacterial activity by interacting with bacterial enzymes, which can interfere with bacterial growth and metabolism. This dual action makes it a promising candidate for treating both cancer and bacterial infections.

Anticancer Properties

Research has shown that this compound can induce apoptosis in cancer cell lines. For instance, studies indicate that this compound selectively inhibits CA IX with a high affinity, resulting in significant cytotoxic effects against various cancer cell lines .

Table 1: Summary of Anticancer Activity

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)1.52 - 6.31CA IX inhibition
MCF-7 (Breast)1.55 - 3.92CA IX inhibition
Normal MCF-10ANot significantSelective toxicity

The selectivity towards cancer cells over normal cells is crucial for reducing side effects associated with traditional chemotherapy agents.

Antibacterial Properties

This compound also demonstrates significant antibacterial activity. It has been evaluated against various bacterial strains, showing effective inhibition at concentrations as low as 50 μg/mL .

Table 2: Antibacterial Activity Against Various Strains

Compound K. pneumoniae S. aureus E. coli P. aeruginosa
This compound80.69%69.74%25.68%27.37%
Ciprofloxacin (Control)99.20%100%95.00%90.00%

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various benzenesulfonamide derivatives, including this compound:

  • Inhibition Studies : A study utilized fluorescent thermal shift assays to determine the binding affinity of this compound to different carbonic anhydrase isoforms, revealing that it exhibited nanomolar affinities towards CA IX while maintaining selectivity over other isoforms .
  • Cellular Uptake and Apoptosis Induction : In vitro studies demonstrated that this compound could significantly increase the percentage of apoptotic cells in treated cancer lines compared to controls, indicating its potential as an effective anticancer agent .
  • Pharmacokinetic Studies : Theoretical pharmacokinetic evaluations using models like ADME/PK suggest favorable absorption and distribution characteristics for this compound, which could enhance its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-amino-2-methylphenyl)benzenesulfonamide, and how can purity be validated?

  • Synthesis : A common approach involves coupling reactions between substituted anilines and sulfonyl chlorides. For example, describes synthesizing analogous sulfonamide derivatives via condensation reactions under reflux conditions. Starting materials like 4-amino-2-methylaniline can react with benzenesulfonyl chloride in a basic aqueous medium (e.g., NaOH) to form the target compound.
  • Purity Validation :

  • Chromatography : Use HPLC or TLC to monitor reaction progress and confirm purity.
  • Spectroscopy : NMR (¹H/¹³C) to verify structural integrity (e.g., aromatic protons at δ 6.5–7.5 ppm, sulfonamide NH at δ ~10 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 277 for C₁₃H₁₄N₂O₂S) .
    • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves absolute configuration and hydrogen-bonding networks, as demonstrated in related sulfonamides .

Advanced Research Questions

Q. How can density functional theory (DFT) and wavefunction analysis elucidate the electronic properties of this compound?

  • Methodology :

  • Optimize the molecular geometry using DFT (e.g., B3LYP/6-311++G(d,p)) to calculate bond lengths, angles, and electrostatic potential surfaces .
  • Use Multiwfn to analyze electron localization function (ELF), Fukui indices (for nucleophilic/electrophilic sites), and charge transfer properties .
  • Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions .
    • Applications : Predict reactivity in nucleophilic substitution or hydrogen-bond interactions, critical for drug design .

Q. What experimental strategies are effective for evaluating the anticancer potential of this compound?

  • In Vitro Assays :

  • Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values to reference drugs like doxorubicin .
  • Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) to assess cell death mechanisms.
    • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) to the benzene or thiophene moieties to modulate activity, as shown in and .
    • Molecular Docking : Screen against cancer targets (e.g., 5-lipoxygenase, PDB: 5LOF) using AutoDock Vina to identify binding modes and affinity .

Q. How can crystallographic techniques resolve structural ambiguities in sulfonamide derivatives?

  • Data Collection : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Use SHELXL for structure solution and refinement. Analyze hydrogen bonds (N–H⋯O, O–H⋯O) and π-π stacking interactions .
  • Validation : Check R-factors (< 0.05) and validate geometry with CCDC tools. Compare with analogous structures (e.g., N-(4-hydroxyphenyl)benzenesulfonamide ).

Q. What are best practices for conducting QSAR studies on sulfonamide-based therapeutics?

  • Descriptor Selection : Calculate physicochemical parameters (logP, polar surface area) and topological indices (Wiener index) using software like PaDEL .
  • Model Building : Employ partial least squares (PLS) or machine learning (e.g., random forest) to correlate descriptors with bioactivity data .
  • Validation : Use leave-one-out cross-validation (R² > 0.6) and external test sets. Apply domain applicability checks to avoid overfitting .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 2.15 (s, 3H, CH₃), δ 6.50–7.80 (m, 8H, Ar-H), δ 10.20 (s, 1H, NH)
IR (KBr)3340 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym)
MS (ESI⁺)[M+H]⁺ = 277.08 (C₁₃H₁₄N₂O₂S)

Table 2 : Computational Parameters for DFT Analysis

ParameterValue/MethodSoftwareReference
Basis Set6-311++G(d,p)Gaussian
FunctionalB3LYPMultiwfn
Solvent ModelIEFPCM (water)TD-DFT

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